2-(1-cyclopentylpiperidin-4-yl)oxy-N-[(4,6-dimethylpyrimidin-2-yl)methyl]-5-methoxybenzamide -

2-(1-cyclopentylpiperidin-4-yl)oxy-N-[(4,6-dimethylpyrimidin-2-yl)methyl]-5-methoxybenzamide

Catalog Number: EVT-5214510
CAS Number:
Molecular Formula: C25H34N4O3
Molecular Weight: 438.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (Aplaviroc)

Compound Description: Aplaviroc (also known as 873140) is a potent allosteric antagonist of the CCR5 receptor. [] It exhibits potent antiviral effects against HIV-1 by blocking the binding of the chemokine MIP-1α (CCL3) to CCR5. [] Aplaviroc is unique in that it effectively blocks the calcium response induced by CCL5 (RANTES) despite being an ineffectual antagonist of 125I-RANTES binding. [] This suggests a distinct mechanism of action compared to other CCR5 antagonists.

(Z)-(4-Bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125)

Compound Description: Sch-C (SCH 351125) is a noncompetitive allosteric antagonist of CCR5. [] It effectively blocks the binding of both chemokines, MIP-1α (CCL3) and RANTES (CCL5), to CCR5. [] This distinguishes Sch-C from Aplaviroc, which exhibits selectivity in blocking chemokine binding.

4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690; Vicriviroc)

Compound Description: Sch-D (SCH 417,690), also known as Vicriviroc, is a potent CCR5 antagonist that has undergone clinical trials. [, ] It demonstrates potent inhibition of both chemokine binding (MIP-1α and RANTES) and CCR5-mediated calcium mobilization. [, ]

4,4-Difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenylpropyl)cyclohexanecarboxamide (UK-427,857; Maraviroc)

Compound Description: UK-427,857, also known as Maraviroc, is another clinically tested CCR5 antagonist. [, ] It demonstrates potent blockade of both chemokine binding and CCR5-mediated signaling. [, ] Interestingly, research suggests that UK-427,857 may have a different binding site on CCR5 compared to INCB9471, indicating the possibility of distinct allosteric sites on the receptor. []

N,N-Dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

Compound Description: TAK779 is a noncompetitive allosteric antagonist of CCR5. [] Like other compounds in this list, it effectively blocks the binding of both MIP-1α (CCL3) and RANTES (CCL5) to the CCR5 receptor. []

5-[(4-{(3S)-4-[(1R,2R)-2-Ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl}-4-methylpiperidin-1-yl)carbonyl]-4,6-dimethylpyrimidine dihydrochloride (INCB9471)

Compound Description: INCB9471 is a potent and selective CCR5 antagonist, demonstrating promising efficacy in reducing viral load in early-phase human clinical trials. [] It effectively inhibits monocyte migration and HIV-1 infection by blocking CCR5. []

Properties

Product Name

2-(1-cyclopentylpiperidin-4-yl)oxy-N-[(4,6-dimethylpyrimidin-2-yl)methyl]-5-methoxybenzamide

IUPAC Name

2-(1-cyclopentylpiperidin-4-yl)oxy-N-[(4,6-dimethylpyrimidin-2-yl)methyl]-5-methoxybenzamide

Molecular Formula

C25H34N4O3

Molecular Weight

438.6 g/mol

InChI

InChI=1S/C25H34N4O3/c1-17-14-18(2)28-24(27-17)16-26-25(30)22-15-21(31-3)8-9-23(22)32-20-10-12-29(13-11-20)19-6-4-5-7-19/h8-9,14-15,19-20H,4-7,10-13,16H2,1-3H3,(H,26,30)

InChI Key

NIRQGHHUNRGFJK-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)CNC(=O)C2=C(C=CC(=C2)OC)OC3CCN(CC3)C4CCCC4)C

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C2=C(C=CC(=C2)OC)OC3CCN(CC3)C4CCCC4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.